![molecular formula C21H36ClNO B1397385 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219956-87-2](/img/structure/B1397385.png)
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Polymer Degradation and Stability
A study by Mosnáček et al. (2003) investigated the use of different phenols and hindered amine stabilizers (HAS), including derivatives of 2,4-di-tert-butylphenol, to synthesize compounds for light and thermal stabilization in polypropylene. The study found that the stabilizing efficiency varied with the structure of the phenol and the HAS, with certain combinations showing high efficiency in stabilizing polypropylene against thermo-oxidation (Mosnáček et al., 2003).
Synthesis and Copolymerization
Reddy et al. (2021) synthesized novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which were copolymerized with styrene. These acrylates, synthesized using a piperidine catalyzed Knoevenagel condensation, were found to have utility in copolymerization, indicating potential applications in polymer science and materials engineering (Reddy et al., 2021).
Synthesis of Biological Active Alkaloids
Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester for synthesizing biologically active alkaloids like sedridine, allosedridine, and coniine. This study highlights the role of piperidine derivatives in the synthesis of complex organic molecules with potential applications in medicinal chemistry (Passarella et al., 2005).
Rac-Lactide Polymerization
A study by Daneshmand et al. (2019) on copper(II) nitrate complexes of various piperidine derivatives, including those similar to 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine, demonstrated their application in rac-lactide polymerization to produce polylactic acid. This research suggests potential uses in polymer synthesis and biodegradable material production (Daneshmand et al., 2019).
Electrochemical Oxidation Studies
Richards et al. (1977) investigated the electrochemical oxidation of compounds like 2,6-di-tert-butyl-4-isopropylphenol, providing insights into the electrochemical properties of similar tert-butylphenol derivatives. This research could be relevant to the development of electrochemical sensors and analytical chemistry methods (Richards et al., 1977).
Future Directions
properties
IUPAC Name |
2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKOZYYKRSKSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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